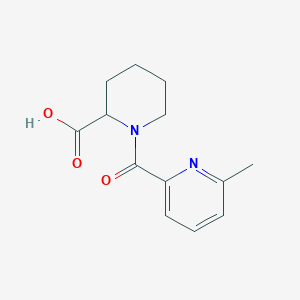
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxine", "sodium azide", "chloroacetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxine in diethyl ether and add sodium hydroxide to the solution.", "Step 2: Add chloroacetic acid to the solution and stir for several hours at room temperature.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-(carboxymethyl)-2,3-dihydro-1,4-benzodioxine.", "Step 5: Dissolve 2-(carboxymethyl)-2,3-dihydro-1,4-benzodioxine in water and add sodium azide to the solution.", "Step 6: Stir the solution at room temperature for several hours.", "Step 7: Extract the product with diethyl ether and wash with water.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine." ] } | |
Número CAS |
128318-80-9 |
Nombre del producto |
2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



